(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multi-step organic reactions. The process begins with the preparation of the spirobiindene core, followed by the introduction of nitrophenyl groups and the diol functionalities. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, ®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with specific biological targets makes it valuable for studying various biological processes.
Medicine
In medicine, ®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is being investigated for its potential as a drug candidate. Its unique chemical properties may offer advantages in drug design, such as improved bioavailability and target specificity.
Industry
Industrially, the compound can be used in the development of new materials with specialized properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of ®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spirobiindene Derivatives: Compounds with similar spirobiindene cores but different functional groups.
Nitrophenyl Compounds: Compounds containing nitrophenyl groups, which may exhibit similar reactivity and applications.
Diol Compounds: Compounds with diol functionalities, which can participate in similar chemical reactions.
Uniqueness
®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is unique due to its combination of a spirobiindene core, nitrophenyl groups, and diol functionalities. This combination imparts distinctive chemical properties, making it valuable for a wide range of applications in research and industry.
Properties
IUPAC Name |
5,5'-bis(4-nitrophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c32-27-23(17-1-7-21(8-2-17)30(34)35)11-5-19-13-15-29(25(19)27)16-14-20-6-12-24(28(33)26(20)29)18-3-9-22(10-4-18)31(36)37/h1-12,32-33H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUINVQVJUNONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])O)C5=C1C=CC(=C5O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.